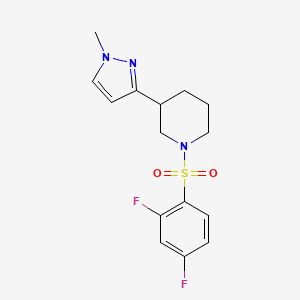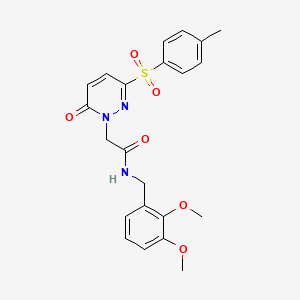![molecular formula C16H16ClN3O3 B2794177 N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 919742-97-5](/img/structure/B2794177.png)
N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom and an ethanediamide moiety linked to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine, is reacted with an appropriate reagent to introduce the ethanediamide group.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-(2-methoxyphenyl)ethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, affecting its behavior in various chemical reactions.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-N’-[2-(2-hydroxyphenyl)ethyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-bromopyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups can make it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-13-5-3-2-4-11(13)8-9-18-15(21)16(22)20-14-7-6-12(17)10-19-14/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWZEXABIRQLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2794100.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)

![N,N-Dimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2794109.png)
![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)



